4,6-Dimethoxypyrimidine CAS number and properties
4,6-Dimethoxypyrimidine CAS number and properties
An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold stands as a cornerstone of innovation. Its inherent biological relevance and synthetic versatility have propelled countless derivatives from the laboratory to vital real-world applications. Among these, 4,6-dimethoxypyrimidine emerges not as an end-product, but as a pivotal intermediate—a molecular canvas upon which complex, high-value molecules are constructed. This guide offers a deep dive into the core characteristics of 4,6-dimethoxypyrimidine, moving beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. It is intended for the discerning researcher, scientist, and drug development professional who requires a nuanced understanding of this critical chemical building block.
Core Chemical Identity and Physicochemical Profile
4,6-Dimethoxypyrimidine is a symmetrically substituted diazine, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and two methoxy groups at positions 4 and 6. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable precursor in multi-step syntheses.
The Chemical Abstracts Service (CAS) has assigned the number 5270-94-0 to 4,6-dimethoxypyrimidine.[1] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory documents.
Physicochemical Data Summary
For ease of reference and comparison, the key physicochemical properties of 4,6-dimethoxypyrimidine are summarized in the table below. These values are fundamental for planning synthetic transformations, purification strategies, and for understanding the compound's physical behavior.
| Property | Value | Source(s) |
| CAS Number | 5270-94-0 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 4,6-dimethoxypyrimidine | [1] |
| Appearance | Low melting solid | [2] |
| Canonical SMILES | COC1=CC(=NC=N1)OC | [1] |
| InChI Key | FPSPPRZKBUVEJQ-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Protocol Driven by Mechanistic Insight
The most prevalent and efficient synthesis of 4,6-dimethoxypyrimidine involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine precursor. The choice of 4,6-dichloropyrimidine as the starting material is strategic; the chlorine atoms are excellent leaving groups, readily displaced by strong nucleophiles like sodium methoxide.
The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, which is a prerequisite for a successful SNAr reaction. The methoxide ion, a potent nucleophile, attacks the electron-poor carbon atoms at the 4 and 6 positions, leading to the displacement of the chloride ions.
Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine
This protocol is a self-validating system, designed for high yield and purity. Each step is included to address a specific chemical challenge.
Materials:
-
4,6-Dichloropyrimidine
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Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for elution)
Procedure:
-
Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes. The use of a threefold excess of the nucleophile ensures the complete substitution of both chlorine atoms.[2]
-
Reaction Execution: Heat the resulting suspension to 65 °C and maintain for 24 hours.[2] The elevated temperature is necessary to overcome the activation energy of the second substitution, which is typically slower than the first. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture and remove the bulk of the methanol under reduced pressure. To the residue, add 1 M aqueous HCl and dichloromethane. The acidic quench neutralizes any remaining sodium methoxide. The organic layer is then separated.[2]
-
Washing and Drying: Wash the organic phase with saturated aqueous NaCl (brine) to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[2]
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield 4,6-dimethoxypyrimidine as a low melting solid.[2]
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthetic workflow for 4,6-dimethoxypyrimidine.
Reactivity and Strategic Applications
The true value of 4,6-dimethoxypyrimidine lies in its role as a versatile intermediate. The two methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring compared to its dihalogenated precursor.[3] This modulation of electronic properties is key to its subsequent reactivity.
While the methoxy groups can be displaced under harsh conditions, they are generally stable, allowing for selective reactions at other positions of the pyrimidine ring. The primary application of 4,6-dimethoxypyrimidine is as a scaffold for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4][5]
For instance, derivatives of 4,6-dimethoxypyrimidine are key intermediates in the synthesis of certain herbicides.[4] The compound 4,6-dimethoxy-2-methylsulfonylpyrimidine, synthesized from a 4,6-dimethoxypyrimidine precursor, is a building block for pyrimidinyloxybenzoic acid herbicides.[4][6]
Logical Relationship in Derivative Synthesis
The following diagram illustrates the central role of 4,6-dimethoxypyrimidine in accessing more functionalized derivatives.
Caption: Role as a core intermediate in synthesis.
Spectroscopic Characterization Profile
Full characterization of a synthesized compound is a pillar of scientific integrity. While raw spectra are beyond the scope of this guide, the expected spectral features of 4,6-dimethoxypyrimidine can be predicted based on its structure and data from analogous compounds.[7]
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¹H NMR (Proton NMR): The molecule's symmetry will result in a simplified spectrum. One would expect a singlet for the two equivalent methoxy groups (-OCH₃) at approximately 3.9 ppm. The proton at the C5 position would appear as a singlet, and the proton at the C2 position would also be a singlet, with chemical shifts influenced by the nitrogen atoms.
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¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the methoxy carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon, confirming the carbon framework of the molecule.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (140.14). Fragmentation patterns would likely involve the loss of methyl groups or methoxy radicals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, and strong C-O stretching bands corresponding to the methoxy groups.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4,6-Dimethoxypyrimidine is a testament to the principle that a molecule's value is often defined by its potential. As a stable, readily synthesized, and strategically reactive intermediate, it provides a reliable entry point into a vast chemical space of high-value pyrimidine derivatives. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a practical necessity for the efficient and rational design of next-generation molecules.
References
-
PubChem. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821. [Link]
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
-
PrepChem.com. Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]
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